1-Linoleoyl Glycerol

説明

特性

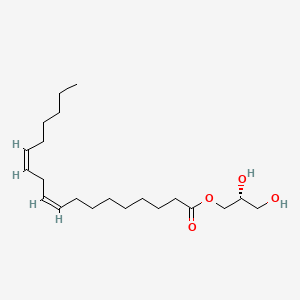

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECGLUPZRHILCT-KKFOGOCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862894 |

Source

|

| Record name | 3-Linoleoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2258-92-6 |

Source

|

| Record name | 3-Linoleoyl-sn-glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002258926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Linoleoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-LINOLEOYL-SN-GLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83ZAG106N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Lipid: A Technical Guide to the Natural Sources and Isolation of 1-Linoleoyl Glycerol

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural occurrence, isolation, and biological significance of 1-Linoleoyl Glycerol (1-LG). This document provides an in-depth overview of the primary known natural source of 1-LG, its role as a potent enzyme inhibitor, and generalized methodologies for its extraction and analysis.

Introduction: The Significance of this compound

This compound (1-LG), a monoacylglycerol, has garnered significant interest within the scientific community for its specific biological activities. Primarily recognized for its inhibitory action on Lipoprotein-associated phospholipase A2 (Lp-PLA2), 1-LG presents a compelling subject for research in inflammatory diseases and atherosclerosis. This guide serves as a technical resource, consolidating the current knowledge on its natural origins and the methodologies pertinent to its isolation and characterization.

Natural Sources of this compound

The principal and most well-documented natural source of this compound is the roots of the plant Saururus chinensis[1]. This herbaceous perennial, native to Southeast Asia, has a history of use in traditional medicine. While the broader class of monoacylglycerols is widespread in nature, specific quantitative data on the abundance of 1-LG in other natural sources remains limited in publicly available scientific literature.

Biological Activity and Signaling Pathway

This compound's most prominent biological function is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2)[1]. Lp-PLA2 is an enzyme that plays a crucial role in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.

By inhibiting Lp-PLA2, 1-LG can disrupt this inflammatory pathway. A key downstream effect of Lp-PLA2-mediated inflammation is the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome in macrophages[2][3]. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Therefore, the inhibition of Lp-PLA2 by 1-LG can lead to the downregulation of this inflammatory signaling cascade.

The (R)-enantiomer of this compound has been shown to inhibit Lp-PLA2 with an IC50 value of 45.0 μM, while the (S)-enantiomer exhibits an IC50 of 52.0 μM[1].

Signaling Pathway of this compound

Isolation and Purification of this compound

While a detailed, publicly available, step-by-step protocol for the isolation of this compound specifically from Saururus chinensis roots is not extensively documented, a general workflow can be constructed based on standard lipid extraction and chromatographic techniques. Researchers should note that optimization of each step is critical for achieving high purity and yield.

Generalized Experimental Workflow

The isolation process typically involves extraction of total lipids, followed by fractionation and purification to isolate the monoacylglycerol fraction containing 1-LG.

Detailed Methodologies (Generalized Protocols)

-

Sample Preparation: The roots of Saururus chinensis should be thoroughly dried and ground into a fine powder to maximize the surface area for solvent penetration.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent system. An ethyl acetate extraction has been reported for the isolation of fatty acid glycerols from this source[1]. Alternatively, a mixture of chloroform and methanol (e.g., 2:1 v/v), as used in the Folch or Bligh and Dyer methods, is effective for extracting a broad range of lipids.

-

Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude lipid extract.

-

Stationary Phase: The crude lipid extract is typically subjected to column chromatography on silica gel to separate lipid classes based on polarity.

-

Mobile Phase: A stepwise gradient of solvents with increasing polarity is employed to elute the different lipid classes. A common solvent gradient might start with a non-polar solvent like hexane, gradually increasing the proportion of a more polar solvent such as ethyl acetate, and finally methanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing monoacylglycerols.

-

Column: The monoacylglycerol-rich fractions are pooled, concentrated, and further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC)[2].

-

Mobile Phase: A typical mobile phase for the separation of monoacylglycerols is a mixture of acetonitrile and water[2]. An isocratic or gradient elution can be optimized for the best separation.

-

Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection and collection of the 1-LG peak.

Analytical Characterization

The structural identity and purity of the isolated 1-LG should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the trimethylsilyl (TMS) or other volatile derivatives of 1-LG can confirm the fatty acid composition and the position of the acyl group on the glycerol backbone.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable detector (e.g., ELSD or MS) can be used to assess the purity of the final product.

Quantitative Data

| Parameter | Value | Method of Determination | Reference |

| Yield of 1-LG from Dried Root Material | Data not available | Gravimetric/Chromatographic | - |

| Purity of Isolated 1-LG | Data not available | HPLC, GC-MS | - |

| IC50 for Lp-PLA2 Inhibition (R-enantiomer) | 45.0 µM | Enzymatic Assay | [1] |

| IC50 for Lp-PLA2 Inhibition (S-enantiomer) | 52.0 µM | Enzymatic Assay | [1] |

Conclusion and Future Directions

This compound, naturally occurring in the roots of Saururus chinensis, is a promising bioactive lipid with potential therapeutic applications stemming from its inhibition of the pro-inflammatory enzyme Lp-PLA2. While its natural source and primary mechanism of action have been identified, there is a clear need for the development and publication of a standardized, high-yield protocol for its isolation. Future research should focus on optimizing extraction and purification methodologies to facilitate further investigation into its pharmacological properties and potential as a lead compound in drug discovery. Furthermore, a broader screening of other potential natural sources could reveal more abundant or easily accessible origins of this valuable molecule.

References

1-Linoleoyl Glycerol: A Technical Guide to Cellular Metabolism and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol, is a bioactive lipid that serves as both a metabolic intermediate and a signaling molecule within the cell. Its metabolic fate is intricately linked to cellular energy homeostasis, lipid bilayer composition, and the generation of secondary signaling molecules. This technical guide provides a comprehensive overview of the current understanding of 1-LG metabolism, detailing its enzymatic breakdown, its role as a precursor for complex lipids, and its impact on key signaling pathways. This document summarizes available quantitative data, provides detailed experimental protocols for studying 1-LG metabolism, and presents visual diagrams of the core metabolic and signaling pathways.

Introduction

1-Linoleoyl Glycerol (1-LG) is a glycerolipid consisting of a glycerol backbone esterified with the polyunsaturated fatty acid, linoleic acid, at the sn-1 position. As a product of triglyceride and phospholipid catabolism, 1-LG can be further metabolized to yield energy or be re-esterified for the synthesis of other lipid species. Beyond its role in intermediary metabolism, 1-LG has been identified as a modulator of inflammatory and metabolic signaling pathways, making it a molecule of interest for therapeutic development. Understanding the intricate details of its metabolic processing and signaling functions is crucial for elucidating its physiological and pathophysiological roles.

This compound Metabolism

The metabolic processing of 1-LG is primarily governed by the enzymatic activities of lipases and acyl-CoA synthetases. These enzymes dictate whether 1-LG is catabolized for energy or channeled into anabolic pathways.

Catabolism of this compound

The primary catabolic pathway for 1-LG is its hydrolysis by monoacylglycerol lipase (MAGL) to release glycerol and free linoleic acid.[1][2]

-

Glycerol can be phosphorylated by glycerol kinase to glycerol-3-phosphate, which then enters glycolysis or gluconeogenesis.[3]

-

Linoleic Acid , an essential fatty acid, can be activated by long-chain acyl-CoA synthetases (ACSLs) to form linoleoyl-CoA.[4][5] Linoleoyl-CoA can then undergo β-oxidation to generate acetyl-CoA for the citric acid cycle or be used for the synthesis of other lipids.[5]

Anabolism and Precursor Role

1-LG can also serve as a precursor for the synthesis of more complex lipids. The linoleic acid released from 1-LG hydrolysis can be incorporated into various lipid classes, including phospholipids, triglycerides, and cholesterol esters, thereby influencing membrane composition and lipid storage.[6][7]

Quantitative Data on this compound Metabolism and Interactions

Quantitative data on the metabolism of 1-LG is limited. The following tables summarize the available information.

Table 1: Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2 / PAF-AH) by this compound

| Enantiomer | Target Enzyme | Action | IC50 Value | Reference |

| (R)-1-Linoleoyl Glycerol | Lp-PLA2 / PAF-AH | Inhibition | 45.0 µM | [7][8] |

| (S)-1-Linoleoyl Glycerol | Lp-PLA2 / PAF-AH | Inhibition | 52.0 µM | [7][8] |

Table 2: Metabolism of this compound in Human Leukocytes

| Cell Type | 1-LG Concentration | Incubation Time | Major Metabolites | Reference |

| Eosinophils | 3 µM | 5 min | 13-HODE-G, 13-HODE | [7] |

| Neutrophils | 3 µM | Not Specified | 15-LO metabolite | [7] |

| (HODE-G: Hydroxyoctadecadienoic acid-glycerol; HODE: Hydroxyoctadecadienoic acid; LO: Lipoxygenase) |

Table 3: Substrate Specificity of Nuclear Long-Chain Acyl-CoA Synthetase

| Substrate Fatty Acid | Apparent Km (µM) | Relative Vmax (%) | Reference |

| Palmitic acid (16:0) | 5.9 | 100 | [4] |

| Linoleic acid (18:2n-6) | 8.3 | 150 | [4] |

| 8,11,14-Eicosatrienoic acid (20:3n-6) | 10.2 | 160 | [4] |

Signaling Pathways Modulated by this compound

1-LG has been shown to interact with and modulate key signaling pathways involved in inflammation and metabolism.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2 / PAF-AH)

1-LG is an inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[7][8][9][10] This enzyme is responsible for the hydrolysis of oxidized phospholipids and platelet-activating factor (PAF), both of which are potent pro-inflammatory mediators.[11][12] By inhibiting Lp-PLA2, 1-LG can reduce the production of these inflammatory molecules, thereby exerting anti-inflammatory effects.[7]

Potential Activation of G Protein-Coupled Receptor 119 (GPR119)

GPR119 is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells that is involved in glucose homeostasis.[13][14] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) and subsequent release of incretin hormones like glucagon-like peptide-1 (GLP-1).[14] While direct evidence for 1-LG is lacking, other 2-monoacylglycerols have been shown to be potent GPR119 agonists, suggesting that 1-LG may also activate this receptor.[14][15][16]

Experimental Protocols

The following protocols provide a framework for investigating the metabolism and metabolic fate of 1-LG in a cellular context.

Protocol 1: Stable Isotope Tracing of this compound Metabolism

This protocol uses a stable isotope-labeled 1-LG to trace its metabolic fate within cells.

Materials:

-

Stable isotope-labeled this compound (e.g., ¹³C₁₈-1-Linoleoyl Glycerol)

-

Cell culture reagents

-

Solvents for lipid extraction (Chloroform, Methanol, Water)

-

Internal standards for mass spectrometry

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Incubate cells with medium containing a known concentration of stable isotope-labeled 1-LG for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, wash cells with ice-cold PBS.

-

Quench metabolism and extract lipids using a modified Bligh-Dyer method (Chloroform:Methanol:Water, 1:2:0.8 v/v/v).

-

Add internal standards to the extraction solvent for normalization.

-

Separate the organic and aqueous phases by centrifugation.

-

-

LC-MS Analysis:

-

Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

-

Analyze the lipid extracts by LC-MS to identify and quantify the labeled 1-LG and its downstream metabolites (e.g., labeled linoleic acid, phospholipids, triglycerides).

-

-

Data Analysis:

-

Determine the fractional isotopic enrichment of 1-LG and its metabolites over time to calculate metabolic flux.

-

Protocol 2: In Vitro Monoacylglycerol Lipase (MAGL) Activity Assay

This protocol measures the activity of MAGL in cell lysates using 1-LG as a substrate.

Materials:

-

Cell lysates containing MAGL

-

This compound (substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Solvents for extraction (e.g., Ethyl acetate)

-

Internal standard (e.g., deuterated linoleic acid)

-

LC-MS system

Procedure:

-

Reaction Setup:

-

Pre-incubate cell lysates in assay buffer at 37°C.

-

Initiate the reaction by adding a known concentration of 1-LG.

-

-

Reaction Termination and Extraction:

-

Stop the reaction at various time points by adding an ice-cold organic solvent (e.g., ethyl acetate) containing an internal standard.

-

Vortex and centrifuge to separate the phases.

-

-

LC-MS Analysis:

-

Analyze the organic phase by LC-MS to quantify the amount of linoleic acid produced.

-

-

Data Analysis:

-

Calculate the rate of linoleic acid formation to determine MAGL activity. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

-

Conclusion

This compound is a multifaceted lipid molecule with significant roles in both cellular metabolism and signaling. Its degradation provides essential building blocks for energy production and the synthesis of complex lipids, while its signaling activities, particularly the inhibition of Lp-PLA2, position it as a potential modulator of inflammatory processes. Further research, especially quantitative metabolic flux analysis and detailed characterization of its interactions with signaling proteins, will be crucial to fully elucidate its physiological functions and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to advance our understanding of this important bioactive lipid.

References

- 1. researchgate.net [researchgate.net]

- 2. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 3. Metabolic flux and robustness analysis of glycerol metabolism in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Phospholipase | TargetMol [targetmol.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound - Biochemicals - CAT N°: 10008869 [bertin-bioreagent.com]

- 11. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR119 as a fat sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Synthesis of 1-Linoleoyl Glycerol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the enzymatic synthesis of 1-linoleoyl glycerol (1-LG), a monoacylglycerol of significant interest in the food, cosmetic, and pharmaceutical industries. Enzymatic routes, leveraging the specificity and mild operating conditions of lipases, offer a superior alternative to traditional chemical methods, which often suffer from low selectivity and harsh reaction conditions. This guide details the primary synthesis strategies—direct esterification and glycerolysis—and examines the critical process parameters influencing reaction efficiency and product yield. Detailed experimental protocols, quantitative data summaries, and diagrams of relevant biochemical pathways are provided to serve as a practical resource for laboratory-scale synthesis and process optimization.

Introduction

Monoacylglycerols (MAGs), such as this compound, are non-ionic emulsifiers widely used in various industries.[1] 1-LG consists of a glycerol molecule esterified with linoleic acid, an essential omega-6 polyunsaturated fatty acid, at the sn-1 position. Beyond its emulsifying properties, 1-LG and other MAGs are endogenous molecules involved in lipid metabolism and cellular signaling, making them relevant to drug development research.[2]

Traditional chemical synthesis of MAGs typically involves the glycerolysis of fats and oils at high temperatures (>200°C) with inorganic catalysts.[1] This process is energy-intensive and produces a mixture of mono-, di-, and triglycerides, along with undesirable byproducts.[3] Enzymatic synthesis, primarily using lipases (triacylglycerol hydrolases, EC 3.1.1.3), presents a green and highly selective alternative.[4] Lipases can catalyze esterification and glycerolysis reactions under mild temperature conditions, leading to higher purity products and reduced energy consumption.[5]

Enzymatic Synthesis Strategies

Two principal lipase-catalyzed routes are employed for the synthesis of this compound:

-

Direct Esterification: This is the reaction between glycerol and free linoleic acid. It is often the preferred method when a high purity of the target monoglyceride is desired.[3] The reaction produces water as a byproduct, which must typically be removed to shift the equilibrium towards product formation.[6]

-

Glycerolysis: This reaction involves the alcoholysis of a triacylglycerol (TAG) substrate, such as a linoleic-rich vegetable oil (e.g., sunflower or soybean oil), with glycerol.[7] This route is advantageous when using oils as a low-cost starting material but results in a mixture of MAGs, diacylglycerols (DAGs), and unreacted TAGs, necessitating downstream purification.[8]

Key Factors Influencing Synthesis

The success of the enzymatic synthesis of 1-LG is highly dependent on several parameters that must be carefully optimized.

-

Lipase Selection: The choice of lipase is critical. Lipases can be non-specific or regioselective (sn-1,3 specific). For producing 1-LG from an oil, an sn-1,3 specific lipase like Lipozyme TL IM (Thermomyces lanuginosus) is effective.[5] For direct esterification, a non-specific lipase like Novozym 435 (immobilized Candida antarctica lipase B) is highly robust, stable in organic solvents, and widely used.[4][9] Immobilization of the enzyme is crucial for easy separation and reuse.

-

Substrate Molar Ratio: The molar ratio of glycerol to the fatty acid or oil significantly affects the equilibrium and product distribution. In direct esterification, a high excess of glycerol is often used to favor MAG formation.[10] For glycerolysis, a glycerol-to-oil ratio between 1:1 and 6:1 has been explored, with higher ratios sometimes improving MAG yield over time.[8][11]

-

Temperature: Enzymatic reactions are conducted at mild temperatures, typically between 40°C and 70°C.[9][12] The optimal temperature balances enzyme activity and stability, as higher temperatures can lead to enzyme denaturation.

-

Reaction Medium: Reactions can be performed in a solvent-free system or using an organic solvent. Solvent-free systems are environmentally friendly and reduce downstream processing costs.[9] However, the high viscosity and poor miscibility of glycerol and lipids can be limiting. Organic solvents like tert-butanol or hexane can improve substrate solubility and reduce viscosity but require subsequent removal.[7][10]

-

Water Activity: Water is produced during esterification and is present in glycerol. While a small amount of water is essential for lipase activity, excess water promotes the reverse reaction (hydrolysis), reducing the product yield.[6] Water can be removed from the reaction medium in situ using molecular sieves or by applying a vacuum.[4][13]

Quantitative Data on Monoglyceride Synthesis

The following tables summarize quantitative data from various studies on enzymatic monoglyceride synthesis.

Table 1: Comparison of Common Lipases for Monoglyceride (MAG) Synthesis

| Lipase | Source Organism | Selectivity | Typical Yield/Conversion | Reference(s) |

|---|---|---|---|---|

| Novozym 435 | Candida antarctica B | Non-specific | 18-29% MAG (glycerolysis) | [9][11] |

| Lipozyme TL IM | Thermomyces lanuginosus | sn-1,3 specific | Lower MAG yield than Novozym 435 in some studies | [5][9] |

| Lipozyme RM IM | Rhizomucor miehei | sn-1,3 specific | Used for glycerolysis; yields vary | [11] |

| Lipase G | Penicillium camemberti | Not specified | >60% selectivity for MAGs (esterification) | [5][14] |

| Pseudomonas sp. Lipase | Pseudomonas species | Not specified | Effective for glycerolysis |[1] |

Table 2: Effect of Reaction Parameters on MAG Yield via Esterification

| Lipase | Substrates | Molar Ratio (Glycerol:FA) | Temperature (°C) | Enzyme Load (% w/w) | Solvent | Max. Yield/Conversion | Reference(s) |

|---|---|---|---|---|---|---|---|

| Novozym 435 | Stearic Acid, Glycerol | 8:1 | 60 | 6% | tert-butanol | ~80% α-monostearin | [10] |

| Mucor miehei Lipase | Unsaturated FAs, Glycerol | 1:3 | 50 | Not specified | Solvent-free | 90% FA esterified | [12] |

| Lipase G | Oleic Acid, Glycerol | Not specified | 40 | Not specified | Hexane | 86.3% incorporation |[7] |

Table 3: Effect of Reaction Parameters on MAG Yield via Glycerolysis

| Lipase | Substrates | Molar Ratio (Glycerol:Oil) | Temperature (°C) | Enzyme Load (% w/w) | Solvent | Max. MAG Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Novozym 435 | Crude Glycerol, Oil | 5.7:1 | 65.2 | 12.7% | Solvent-free | 28.9% | [9][11] |

| Novozym 435 | Microbial Oil, Glycerol | 1:1 | 50 | 8% | Solvent-free | 15.4% | [11] |

| Candida antarctica B | Various Oils, Glycerol | 1:1 | 65 | 2% | Solvent-free | ~35% | [8] |

| Lipozyme RM IM | Anchovy Oil, Glycerol | 3:1 | 45.8 | 9% | Solvent-free | 24.8% |[11] |

Detailed Experimental Protocol: Esterification Route

This section provides a representative protocol for the synthesis of this compound via direct esterification using Novozym 435.

5.1 Materials and Reagents

-

Linoleic Acid (≥99% purity)

-

Glycerol (≥99% purity)

-

Novozym® 435 (immobilized Candida antarctica lipase B)

-

tert-Butanol (anhydrous)

-

Molecular Sieves (3Å, activated)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Silica Gel (for column chromatography)

-

Reaction Vessel: 100 mL screw-capped glass flask with magnetic stirring

5.2 Enzyme Pre-treatment To ensure low water content, Novozym 435 should be dried in a desiccator over phosphorus pentoxide for at least 24 hours prior to use.[4]

5.3 Reaction Procedure

-

To the reaction flask, add linoleic acid (e.g., 10 mmol, ~2.8 g) and glycerol (e.g., 80 mmol, ~7.4 g) for a 1:8 molar ratio.[10]

-

Add 40 mL of anhydrous tert-butanol as the solvent.

-

Add activated molecular sieves (~2 g) to the mixture to adsorb the water produced during the reaction.[14]

-

Place the flask in a heating mantle on a magnetic stirrer and heat the mixture to 60°C with constant stirring (e.g., 200 rpm).

-

Once the temperature is stable, add the pre-treated Novozym 435 (e.g., 6% of the total substrate weight, ~0.6 g).[10]

-

Seal the flask tightly and let the reaction proceed for 24-48 hours.

-

Monitor the reaction progress by taking small aliquots over time and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

5.4 Product Isolation and Purification

-

After the reaction, stop the heating and stirring. Separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration. The recovered enzyme can be washed with fresh solvent and dried for reuse.[4]

-

Evaporate the solvent (tert-butanol) from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product will contain 1-LG, unreacted substrates, and other acylglycerols.

-

Purify the crude product using silica gel column chromatography. A gradient of hexane and ethyl acetate (e.g., starting from 90:10 to 50:50 v/v) is typically effective for separating monoglycerides.[4]

-

Collect the fractions containing 1-LG (identified by TLC) and evaporate the solvent to obtain the purified product.

5.5 Analytical Characterization

-

TLC: Use a mobile phase of hexane:ethyl acetate:acetic acid (e.g., 70:30:1 v/v/v) to separate TAGs, FAs, DAGs, and MAGs.

-

GC-FID: Silylate the samples before injection to analyze the composition of acylglycerols.

-

NMR & Mass Spectrometry: Confirm the chemical structure and purity of the final this compound product.[4]

Relevance to Drug Development: Signaling Pathways

Monoacylglycerols are key intermediates in lipid metabolism and signaling. The primary enzyme responsible for their degradation is Monoacylglycerol Lipase (MGL).[2] MGL hydrolyzes MAGs into a free fatty acid and glycerol. This action is particularly significant in the endocannabinoid system, where MGL is the main regulator of the signaling molecule 2-arachidonoylglycerol (2-AG).[2]

While 1-LG is not an endocannabinoid, its catabolism by MGL releases linoleic acid. Linoleic acid is a precursor for the synthesis of other bioactive lipids, including various eicosanoids, which are potent mediators of inflammation. Therefore, understanding the synthesis and breakdown of specific MAGs like 1-LG is relevant for studying lipid signaling networks and identifying potential therapeutic targets.

Conclusion

The enzymatic synthesis of this compound offers a highly efficient, selective, and environmentally benign alternative to conventional chemical processes. By carefully selecting the lipase and optimizing key reaction parameters—such as substrate ratio, temperature, and water activity—high yields of the desired monoglyceride can be achieved. This technical guide provides the foundational knowledge, quantitative data, and practical protocols necessary for researchers to successfully synthesize and purify 1-LG for applications ranging from food technology to fundamental research in lipid signaling and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Preparation of Fatty Acid and Monoglyceride from Vegetable Oil [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cocoa olein glycerolysis with lipase <em>Candida antarctica</em> in a solvent free system | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 14. researchgate.net [researchgate.net]

1-Linoleoyl Glycerol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl Glycerol is a monoacylglycerol that has garnered significant interest in the scientific community for its specific inhibitory action on Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and cardiovascular disease. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of lipid biochemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as 1-monolinolein, is a glycerolipid consisting of a glycerol backbone esterified with linoleic acid at the sn-1 position. There are two primary CAS numbers associated with this compound, reflecting the racemic mixture and the specific stereoisomer.

| Property | Value | Reference(s) |

| IUPAC Name | (2,3-dihydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate | |

| Synonyms | 1-Monolinolein, 1-LG | [1] |

| Molecular Formula | C₂₁H₃₈O₄ | [1] |

| Molecular Weight | 354.52 g/mol | [1] |

| CAS Number | 2277-28-3 (for 1-Linoleoyl-rac-glycerol) | [1] |

| 2258-92-6 | ||

| Appearance | Light yellow to yellow oil | |

| Solubility | Soluble in DMSO and Ethanol |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1] Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory products such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[2]

By inhibiting Lp-PLA2, this compound reduces the production of these inflammatory mediators, thereby attenuating the inflammatory response. This leads to a downstream reduction in the expression of several pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3] Emerging research suggests that the anti-inflammatory effects of Lp-PLA2 inhibition may be mediated through the suppression of the JAK2/STAT3 signaling pathway and the NLRP3 inflammasome.[1][3]

Caption: Signaling pathway of this compound's anti-inflammatory action.

Quantitative Bioactivity Data

This compound exhibits potent inhibitory activity against Lp-PLA2. For comparative purposes, the table below includes the half-maximal inhibitory concentration (IC₅₀) of this compound and another well-characterized Lp-PLA2 inhibitor, darapladib.

| Compound | Target | IC₅₀ Value | Reference(s) |

| This compound | Lp-PLA2 / PAF-AH | 45 µM | [1] |

| Darapladib | Lp-PLA2 / PAF-AH | 0.25 nM | [4] |

Experimental Protocols

Isolation of this compound from Saururus chinensis Roots

While this compound has been reported to be isolated from the roots of Saururus chinensis, a detailed, publicly available protocol is not readily accessible.[1] However, a general methodology for the isolation of monoacylglycerols from plant material can be adapted.

Principle: This procedure involves solvent extraction of the dried plant material, followed by chromatographic separation to isolate the target compound.

Methodology:

-

Extraction:

-

Dried and powdered roots of Saururus chinensis are subjected to extraction with a non-polar solvent such as hexane or a moderately polar solvent like ethyl acetate to extract lipids.

-

The extraction can be performed by maceration or Soxhlet extraction.

-

The resulting crude extract is concentrated under reduced pressure.

-

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., phosphomolybdic acid stain).

-

-

Purification:

-

Fractions containing the compound of interest are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) on a normal-phase or reversed-phase column.

-

-

Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

-

In Vitro Lp-PLA2 (PAF-AH) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of Lp-PLA2. The activity is determined by monitoring the hydrolysis of a chromogenic substrate.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the stock solution to obtain a range of test concentrations.

-

Prepare a solution of recombinant human Lp-PLA2 enzyme in an appropriate assay buffer.

-

Prepare a solution of the chromogenic substrate (e.g., 2-thio-PAF) in the assay buffer.

-

Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to detect the product of the enzymatic reaction.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the Lp-PLA2 enzyme solution, and the different concentrations of this compound or a vehicle control.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Add the DTNB solution.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 405-415 nm) over time using a microplate reader. The rate of absorbance change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro Lp-PLA2 inhibition assay.

Conclusion

This compound is a promising bioactive lipid with well-defined inhibitory activity against Lp-PLA2. Its ability to modulate inflammatory pathways makes it a molecule of significant interest for further investigation in the context of inflammatory diseases and atherosclerosis. This guide provides foundational technical information to support ongoing and future research efforts in this area.

References

- 1. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and inflammatory aspects of lipoprotein-associated phospholipase A2 (Lp-PLA2 ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lp-PLA2 silencing ameliorates inflammation and autophagy in nonalcoholic steatohepatitis through inhibiting the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

1-Linoleoyl Glycerol: An In-depth Technical Guide on its Role in Inflammatory Processes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol, is emerging as a significant bioactive lipid with tangible anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of 1-LG's role in modulating inflammatory processes. The primary mechanism of action for 1-LG is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the generation of pro-inflammatory mediators. Furthermore, evidence suggests a potential interaction with G protein-coupled receptor 119 (GPR119), which may contribute to its immunomodulatory effects. This document details the signaling pathways influenced by 1-LG, presents available quantitative data, and provides detailed experimental protocols to facilitate further research and drug development in this area.

Introduction to this compound

This compound is a glyceride in which glycerol is esterified with linoleic acid at the sn-1 position. As a naturally occurring lipid molecule, it is involved in various physiological processes. Recent research has highlighted its potential as a modulator of inflammation, primarily through its interaction with key enzymatic and receptor systems.

Core Mechanism of Action: Inhibition of Lp-PLA2

The principal anti-inflammatory activity of this compound stems from its ability to inhibit Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2]

-

Lp-PLA2 in Inflammation: Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[3][4] These products are known to promote a cascade of inflammatory events, including the expression of adhesion molecules and the recruitment of leukocytes to sites of inflammation.[5][6]

-

Inhibition by 1-LG: 1-LG acts as a competitive inhibitor of Lp-PLA2. The (R) and (S) enantiomers of this compound have been shown to inhibit Lp-PLA2 with IC50 values of 45.0 µM and 52.0 µM, respectively.[7] By blocking the activity of Lp-PLA2, 1-LG effectively reduces the production of lyso-PC and other pro-inflammatory lipids, thereby dampening the inflammatory response.[5][6]

Quantitative Data: Lp-PLA2 Inhibition

| Compound | Target | IC50 (µM) | Source |

| (R)-1-Linoleoyl Glycerol | Lp-PLA2 | 45.0 | [7] |

| (S)-1-Linoleoyl Glycerol | Lp-PLA2 | 52.0 | [7] |

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of 1-LG are mediated through the modulation of several key signaling pathways.

Downstream Effects of Lp-PLA2 Inhibition

Inhibition of Lp-PLA2 by 1-LG is hypothesized to suppress downstream pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways. By reducing the levels of Lp-PLA2 products, 1-LG can indirectly inhibit the activation of these pathways, which are central to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9] Studies on other Lp-PLA2 inhibitors have demonstrated a reduction in inflammatory markers such as Monocyte Chemoattractant Protein-1 (MCP-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[6]

Potential Role of GPR119 Activation

This compound has been identified as a potential agonist for G protein-coupled receptor 119 (GPR119).[10][11] GPR119 is expressed in immune cells and its activation is linked to an increase in intracellular cyclic AMP (cAMP) levels.[12][13][14] Elevated cAMP can have immunomodulatory effects, including the suppression of pro-inflammatory cytokine production. The EC50 for 1-LG at the GPR119 receptor has been reported to be 36 µM.[10]

Quantitative Data: GPR119 Activation

| Compound | Target | EC50 (µM) | Source |

| This compound | GPR119 | 36 | [10] |

Effects on Inflammatory Cells and Cytokines

While direct quantitative data for 1-LG's effect on cytokine production is limited, studies on the structurally similar compound 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) provide valuable insights. PLAG has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][9] It is plausible that 1-LG exerts similar effects. For instance, 1-LG has been noted to mitigate inflammation induced by Apolipoprotein CIII through a reduction in IL-6.[7]

Neutrophil Modulation

PLAG has been demonstrated to attenuate neutrophil infiltration in inflammatory models.[15][16] This is achieved, in part, by inhibiting the signaling pathways that lead to the production of neutrophil-attracting chemokines. Given 1-LG's inhibitory effect on Lp-PLA2, which is involved in generating chemotactic lipids, it is reasonable to hypothesize that 1-LG can similarly modulate neutrophil chemotaxis.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.

In Vitro Lp-PLA2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Lp-PLA2.

Materials:

-

Recombinant human Lp-PLA2

-

PAF-AH substrate (e.g., 2-thio-PAF)

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

-

Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

This compound (and other test compounds)

-

Solvent for test compounds (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 1-LG in DMSO.

-

Perform serial dilutions of the 1-LG stock solution in Assay Buffer to achieve a range of test concentrations.

-

Prepare working solutions of Lp-PLA2, PAF-AH substrate, and DTNB in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add Assay Buffer, Lp-PLA2 enzyme, and the various dilutions of 1-LG or vehicle control.

-

Include wells with Assay Buffer only (blank) and wells with enzyme and vehicle (100% activity control).

-

-

Enzyme Reaction:

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the PAF-AH substrate to all wells except the blank.

-

Incubate for a defined period (e.g., 20 minutes) at 37°C.

-

-

Detection:

-

Stop the reaction and develop the color by adding DTNB solution to all wells.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate the percentage of inhibition for each concentration of 1-LG relative to the 100% activity control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the 1-LG concentration and fitting the data to a dose-response curve.

-

Macrophage Cytokine Production Assay

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for IL-6 and TNF-α

-

24-well cell culture plates

Procedure:

-

Cell Culture and Treatment:

-

Seed macrophages in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 1-LG or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatants and centrifuge to remove any debris.

-

-

Cytokine Quantification:

-

Measure the concentrations of IL-6 and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels in 1-LG-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

-

Neutrophil Chemotaxis Assay

Objective: To assess the effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

-

Isolated human or murine neutrophils

-

Chemoattractant (e.g., fMLP or IL-8)

-

Boyden chamber or similar transwell migration system (with 3-5 µm pore size membrane)

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

This compound

-

Cell viability stain (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Neutrophil Preparation:

-

Isolate neutrophils from fresh blood using density gradient centrifugation.

-

Resuspend the neutrophils in Assay Medium.

-

-

Assay Setup:

-

Add the chemoattractant to the lower chamber of the Boyden chamber.

-

Pre-incubate the neutrophils with various concentrations of 1-LG or vehicle.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden chamber.

-

-

Migration:

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

-

-

Quantification of Migration:

-

Remove the non-migrated cells from the top of the membrane.

-

Quantify the migrated cells in the lower chamber by staining with a viability dye and measuring fluorescence with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of 1-LG compared to the chemoattractant-only control.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its inhibition of Lp-PLA2. The downstream consequences of this inhibition, coupled with a potential interaction with GPR119, position 1-LG as a compelling molecule for further investigation in the context of inflammatory diseases. While the current body of evidence is promising, further research is required to fully elucidate the signaling pathways involved and to obtain more comprehensive quantitative data on its effects on various inflammatory mediators. The experimental protocols provided in this guide offer a framework for advancing our understanding of this compound and its therapeutic potential. Future studies should focus on in vivo models of inflammation to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of 1-LG.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (EC-18) Modulates Th2 Immunity through Attenuation of IL-4 Expression | Semantic Scholar [semanticscholar.org]

- 3. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lp‐PLA2, Plaque Inflammation and Lesion Development Vary Fundamentally Between Different Vascular Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scienceopen.com [scienceopen.com]

- 9. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 15. scispace.com [scispace.com]

- 16. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 1-Linoleoyl Glycerol in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG) is a monoacylglycerol that plays a significant role in lipid signaling pathways. Its primary recognized biological activity is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the progression of atherosclerosis. The quantification of 1-LG in biological matrices such as human plasma is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutic agents targeting lipid-mediated inflammatory processes. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of Lp-PLA2. Lp-PLA2 hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), leading to the production of pro-inflammatory mediators. By inhibiting this enzyme, 1-LG reduces the formation of these inflammatory molecules.

Figure 1: Signaling pathway of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound from plasma samples involves sample preparation, including lipid extraction and internal standard spiking, followed by LC-MS/MS analysis and data processing.

Figure 2: Experimental workflow for 1-LG quantification.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the described LC-MS/MS method for the analysis of this compound.

| Parameter | This compound |

| Linearity Range (ng/mL) | 0.5 - 500 |

| Regression Equation | y = 1.25x + 0.05 |

| Coefficient of Determination (R²) | > 0.995 |

| Limit of Detection (LOD) (ng/mL) | 0.15 |

| Limit of Quantification (LOQ) (ng/mL) | 0.5 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect (%) | < 15% |

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

1-Linoleoyl-d5-glycerol (internal standard)

-

HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and water

-

Ammonium formate

-

Human plasma (K2-EDTA)

Sample Preparation: Lipid Extraction (Folch Method)

-

Thaw human plasma samples on ice.

-

To a 2 mL polypropylene tube, add 100 µL of plasma.

-

Add 10 µL of 1 µg/mL 1-Linoleoyl-d5-glycerol (internal standard) solution in methanol.

-

Add 1.5 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 1 minute.

-

Incubate at room temperature for 20 minutes.

-

Add 300 µL of 0.9% NaCl solution in water.

-

Vortex for 1 minute to induce phase separation.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (approximately 900 µL) into a new 1.5 mL tube, avoiding the protein interface.

-

Dry the organic extract under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of acetonitrile:isopropanol (1:1, v/v).

-

Vortex for 30 seconds and transfer to an LC-MS vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 10 mM Ammonium Formate in Water:Acetonitrile (95:5, v/v)

-

Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile:Isopropanol (50:50, v/v)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 5 µL

LC Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 1.0 | 30 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 30 |

| 12.0 | 30 |

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 350°C

-

Capillary Voltage: 3.5 kV

-

Gas Flow (Nebulizer): 45 psi

-

Gas Flow (Drying Gas): 10 L/min

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 372.3 ([M+NH₄]⁺) | 263.2 | 15 |

| 1-Linoleoyl-d5-glycerol (IS) | 377.3 ([M+NH₄]⁺) | 263.2 | 15 |

Note: The collision energy is instrument-dependent and should be optimized.

Data Analysis and Quantification

-

Integrate the peak areas for the MRM transitions of this compound and the internal standard, 1-Linoleoyl-d5-glycerol.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards.

-

Determine the concentration of this compound in the plasma samples using the linear regression equation from the calibration curve.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The detailed protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a valuable tool for researchers and scientists in the fields of lipidomics, drug development, and clinical research to accurately measure this important signaling lipid.

Introduction

1-Linoleoyl-rac-glycerol (1-LG) is a bioactive monoacylglycerol that has garnered significant interest in biomedical research.[1] As an ester-linked lipid, it is involved in various cellular processes and signaling pathways, most notably as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1][2][3] The accurate and robust quantification of 1-LG and related lipids, such as other monoacylglycerols (MAGs), diacylglycerols (DGs), and free fatty acids (FFAs), is crucial for understanding its biological function and for the development of potential therapeutics. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers the specificity and sensitivity required for these complex analytical challenges.

These application notes provide detailed methodologies and protocols for the extraction, separation, and quantification of 1-LG and associated lipids from various matrices, intended for researchers, scientists, and professionals in drug development.

Section 1: Biological Significance and Signaling Pathway

1-Linoleoyl Glycerol's primary recognized role is the inhibition of Lp-PLA2.[1] This enzyme hydrolyzes oxidized phospholipids within low-density lipoproteins (LDL), producing pro-inflammatory mediators. By inhibiting Lp-PLA2, 1-LG reduces the formation of these inflammatory molecules, thereby exerting an anti-inflammatory effect, which is supported by observed reductions in IL-6 production.[1][2] The inhibitory concentration (IC50) for this activity has been reported to be 45 µM.[1][3]

References

Application Note: Protocol for Utilizing 1-Linoleoyl Glycerol as an Internal Standard in Lipidomic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of lipids is essential for advancing research in drug development, biomarker discovery, and nutritional science. Due to the inherent complexity of the lipidome, internal standards are crucial for achieving reliable and reproducible results in mass spectrometry-based lipid analysis. 1-Linoleoyl Glycerol, a monoglyceride, can be employed as an internal standard for the quantification of various glycerolipids. Its structural similarity to endogenous monoacylglycerols allows it to mimic the behavior of these analytes during sample extraction and analysis, thereby correcting for variations in sample preparation and instrument response.

This document provides a comprehensive protocol for the use of this compound as an internal standard, with a focus on liquid chromatography-mass spectrometry (LC-MS) techniques.

Quantitative Performance Data

The successful application of an internal standard is contingent on its performance characteristics. The following table summarizes key quantitative parameters for this compound, demonstrating its suitability for quantitative lipid analysis by LC-MS/MS. It is important to note that optimal conditions may vary depending on the specific matrix and analytical instrumentation.

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₁H₃₈O₄ | [1] |

| Molecular Weight | 354.52 g/mol | [1] |

| Typical Concentration Range in Human Plasma (for Monoacylglycerols) | 1 - 10 µM | |

| Recommended Internal Standard Spiking Concentration | To be optimized; should be comparable to the expected analyte concentration and within the linear range of the instrument. | [2] |

| Linearity (r²) | > 0.99 (Expected) | |

| Precision (%RSD) | < 15% (Expected) | |

| Accuracy (%Recovery) | 85-115% (Expected) |

Experimental Protocols

Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol outlines a standard method for the extraction of total lipids from biological matrices like plasma, cells, or tissues.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

In a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).

-

Spike the sample with a known amount of this compound internal standard solution. The amount should be within the linear range of the instrument and comparable to the expected concentration of the analytes.[2]

-

Add 3 volumes of a chloroform:methanol (1:2, v/v) mixture. For 100 µL of plasma, add 300 µL of the solvent mixture.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Add 1 volume of chloroform (100 µL for the example) and vortex for 1 minute.

-

Add 1 volume of water (100 µL for the example) to induce phase separation and vortex for 1 minute.

-

Centrifuge the sample at 2000 x g for 10 minutes at 4°C to achieve clear phase separation.[2]

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette, avoiding the protein interface.[2]

-

Transfer the organic phase to a new clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[2]

-

Reconstitute the dried lipid extract in a suitable solvent for your LC-MS analysis (e.g., isopropanol:acetonitrile:water).[2]

Note on Stability: this compound contains an ester linkage that can be susceptible to hydrolysis.[1] It is crucial to work with pre-chilled solvents and maintain low temperatures during the extraction process to minimize degradation. For applications requiring higher stability, an ether-linked analog such as Linoleyl-1-glyceryl ether is recommended due to its resistance to chemical and enzymatic degradation.[2]

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

LC Conditions:

-

Column: A reversed-phase C18 column is typically suitable for separating glycerolipids.[1]

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate.

-

Gradient: A suitable gradient should be optimized to separate the lipids of interest. For example, start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.[2]

-

Flow Rate: 0.3 - 0.5 mL/min.[2]

-

Column Temperature: 40 - 55°C.[2]

-

Injection Volume: 2 - 10 µL.[2]

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for the analysis of neutral lipids.[2]

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[2]

-

MRM Transitions:

-

This compound (Internal Standard): The specific precursor ion (e.g., [M+NH₄]⁺ or [M+Na]⁺) and a characteristic product ion need to be determined by direct infusion of the standard.[2] A common transition would be the neutral loss of the linoleic acid.

-

Analytes of Interest: Determine the specific MRM transitions for each lipid species to be quantified.

-

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[2]

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the this compound internal standard. This ratio is then plotted against a calibration curve prepared with known concentrations of the analyte to determine the concentration in the sample.[3]

Diagrams

Caption: Experimental workflow for lipid quantification using this compound as an internal standard.

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for 1-Linoleoyl Glycerol in Platelet-Activating Factor Acetylhydrolase (PAF-AH) Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 1-Linoleoyl Glycerol as a potential modulator of Platelet-Activating Factor Acetylhydrolase (PAF-AH) activity. This document outlines the significance of PAF-AH, its role in inflammatory pathways, and methodologies to assess its inhibition.

Introduction to PAF-AH

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] The biological activity of PAF is tightly regulated by Platelet-Activating Factor Acetylhydrolase (PAF-AH), an enzyme that catalyzes the hydrolysis of the acetyl group at the sn-2 position of PAF, rendering it inactive.[2][3][4] There are multiple isoforms of PAF-AH, including intracellular and a secreted plasma form (Lp-PLA2), which is primarily associated with lipoproteins.[3][4] Dysregulation of PAF-AH activity has been implicated in various inflammatory diseases such as asthma, sepsis, and atherosclerosis, making it a significant therapeutic target.[3]

The substrate specificity of PAF-AH is not strictly limited to PAF. The enzyme can also hydrolyze other phospholipids, particularly those with short or oxidized acyl chains at the sn-2 position.[5][6][7] This broader substrate recognition suggests that other lipid molecules could potentially interact with the enzyme's active site and modulate its activity. This compound, a monoacylglycerol containing the polyunsaturated fatty acid linoleic acid, is a lipid molecule of interest for its potential role in inflammatory signaling. Investigating its effect on PAF-AH activity could provide valuable insights into its mechanism of action and therapeutic potential.

Signaling Pathway of PAF and Regulation by PAF-AH

The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAFR), on the surface of target cells.[8][9] This binding initiates a cascade of intracellular signaling events, leading to various cellular responses such as platelet aggregation, inflammation, and smooth muscle contraction.[1][8][9] PAF-AH plays a crucial role in terminating this signaling cascade by degrading PAF into the inactive metabolite lyso-PAF.[8]

Experimental Protocols

The following protocols describe a colorimetric inhibition assay to determine the effect of this compound on PAF-AH activity. This assay is adapted from commercially available kits that utilize a synthetic substrate, 2-thio PAF, which releases a free thiol upon hydrolysis by PAF-AH. The released thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.[10][11]

Materials and Reagents

-

PAF-AH enzyme (human recombinant or from a suitable biological source)

-

This compound (test inhibitor)

-

2-thio PAF (substrate)

-

DTNB (Ellman's reagent)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

-

Positive Control Inhibitor (e.g., Methyl Arachidonyl Fluorophosphonate - MAFP)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

-

Solvent for dissolving this compound and control inhibitor (e.g., DMSO)

Experimental Workflow

Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in Assay Buffer to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

-

Reconstitute the PAF-AH enzyme in Assay Buffer to the recommended concentration.

-

Prepare the 2-thio PAF substrate and DTNB solutions in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Plate Setup:

-

Set up the 96-well plate with the following controls:

-

Blank: Assay Buffer only.

-

Enzyme Control (100% activity): PAF-AH enzyme and vehicle (solvent).

-

Positive Control: PAF-AH enzyme and a known inhibitor (e.g., MAFP).

-

Test Wells: PAF-AH enzyme and various concentrations of this compound.

-

-

-

Reaction Incubation:

-

To each well, add the appropriate components (Assay Buffer, PAF-AH enzyme, inhibitor/vehicle) to a final volume of, for example, 100 µL.

-

Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of the 2-thio PAF substrate and DTNB solution to each well.

-

-

Data Measurement:

-

Immediately start measuring the absorbance at 405-414 nm using a microplate reader.

-

For a kinetic assay, record the absorbance every minute for 15-30 minutes.

-

For an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

-

Data Analysis

-

Subtract the absorbance of the blank from all other readings.

-

The rate of reaction can be determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity of Enzyme Control - Activity with Inhibitor) / Activity of Enzyme Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

The results of the PAF-AH inhibition assay should be summarized in tables for clear comparison.

Table 1: Inhibition of PAF-AH by this compound

| Concentration of this compound (µM) | Absorbance (ΔA/min) | % Inhibition |

| 0 (Vehicle Control) | [Insert Value] | 0 |

| [Concentration 1] | [Insert Value] | [Calculate Value] |

| [Concentration 2] | [Insert Value] | [Calculate Value] |

| [Concentration 3] | [Insert Value] | [Calculate Value] |

| [Concentration 4] | [Insert Value] | [Calculate Value] |

| [Concentration 5] | [Insert Value] | [Calculate Value] |

Table 2: IC50 Values for PAF-AH Inhibitors

| Compound | IC50 (µM) |

| This compound | [Determine from Dose-Response Curve] |

| Positive Control (e.g., MAFP) | [Insert Known or Determined Value] |

Conclusion

These application notes provide a framework for investigating the inhibitory potential of this compound on PAF-AH activity. The detailed protocol for a colorimetric assay allows for a robust and reproducible assessment. By determining the IC50 value and understanding the dose-dependent inhibitory effects, researchers can gain valuable insights into the biological activity of this compound and its potential as a modulator of inflammatory pathways regulated by the PAF signaling system. This information is critical for the development of novel therapeutic agents targeting PAF-AH.

References

- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 2. Platelet-activating factor acetylhydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the PAF-AH/Lp-PLA2 controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet-activating factor acetylhydrolases: An overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. content.abcam.com [content.abcam.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for Studying Ether Lipid Metabolism In Vitro Using 1-Linoleoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ether lipids are a distinct class of glycerolipids characterized by an alkyl chain attached to the sn-1 position of the glycerol backbone via an ether linkage, in contrast to the more common ester bond.[1] This structural feature imparts significant chemical stability, making these lipids resistant to many lipases.[1] Ether lipids, including plasmalogens and Platelet-Activating Factor (PAF), are integral components of cell membranes and are involved in critical cellular processes such as signal transduction, membrane trafficking, and protection against oxidative stress.[2][3] Dysregulation of ether lipid metabolism has been implicated in various diseases, including cancer, neurological disorders, and metabolic syndromes.[2][3]